![molecular formula C10H7BrClNO B13935322 7-Bromo-2-chloro-4-methoxyquinoline](/img/structure/B13935322.png)
7-Bromo-2-chloro-4-methoxyquinoline
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Overview
Description
7-Bromo-2-chloro-4-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrClNO and a molecular weight of 272.52 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloro-4-methoxyquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 2-chloro-4-methoxyquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-chloro-4-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines are commonly used under basic conditions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products include various substituted quinolines with different functional groups.
Oxidation and Reduction: Products include quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
7-Bromo-2-chloro-4-methoxyquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-4-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities .
Comparison with Similar Compounds
7-Bromo-2-chloro-4-methylquinoline: Similar in structure but with a methyl group instead of a methoxy group.
7-Bromo-4-chloro-2-methoxyquinoline: Similar but with different positions of the substituents.
Uniqueness: 7-Bromo-2-chloro-4-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C10H7BrClNO |
---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
7-bromo-2-chloro-4-methoxyquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-9-5-10(12)13-8-4-6(11)2-3-7(8)9/h2-5H,1H3 |
InChI Key |
ZWBADTSYJJWDME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=C1C=CC(=C2)Br)Cl |
Origin of Product |
United States |
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